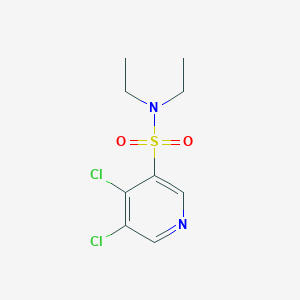

4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C9H12Cl2N2O2S |

|---|---|

Molecular Weight |

283.17 g/mol |

IUPAC Name |

4,5-dichloro-N,N-diethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3 |

InChI Key |

JLVONVQWQUQGLV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN=CC(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 4,5-dichloropyridine with N,N-diethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including the use of automated reactors and purification systems to achieve high purity and yield .

Chemical Reactions Analysis

4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide is its role as an antimicrobial agent. Sulfonamides, including this compound, exhibit significant antibacterial properties due to their ability to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide. The results indicated that this compound demonstrated potent activity against several Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Cancer Treatment

Recent research has highlighted the potential of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide in cancer therapy. Its mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: CDK Inhibition

In a patent focused on novel compounds for cancer treatment, it was found that derivatives of pyridine sulfonamides could effectively inhibit CDK2 and CDK4. This inhibition leads to reduced proliferation of cancer cells, particularly in breast and ovarian cancers.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| OVCAR-3 (Ovarian) | 15 | CDK2 inhibition |

| MCF-7 (Breast) | 20 | CDK4 inhibition |

Agricultural Applications

The compound has also been explored for its herbicidal properties. Research indicates that it can inhibit specific enzymatic pathways in plants, leading to effective weed control.

Case Study: Herbicidal Efficacy

Field trials showed that formulations containing 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide significantly reduced weed biomass compared to untreated plots.

| Weed Species | Application Rate (g/ha) | Weed Biomass Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 78 |

Mechanistic Studies

Mechanistic studies have revealed that 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide interacts with specific biological targets, leading to its pharmacological effects. Affinity pull-down assays have identified several proteins that are modulated by this compound.

Target Identification

A study using affinity chromatography identified key proteins involved in cellular signaling pathways affected by sulfonamide compounds.

| Target Protein | Function |

|---|---|

| Dihydropteroate Synthase | Folic acid synthesis |

| Cyclin-dependent Kinase 2 | Cell cycle regulation |

Mechanism of Action

The mechanism of action of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms may participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Chlorine Substitution : The target compound and ’s sulfonamide both feature chloro groups, which enhance electrophilicity and influence binding in biological systems. However, the positions (4,5 vs. 3,4) may alter steric effects .

- Sulfonamide vs. Phthalimide : Unlike ’s phthalimide (used in polymer synthesis), the sulfonamide group in the target compound is more polar and likely to participate in hydrogen bonding, making it suitable for drug design .

- Diethylamine vs.

Table 2: Hypothetical Property Comparison

Notes:

Biological Activity

4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique chlorination pattern and biological activity. Its chemical structure includes a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions, and a sulfonamide group at the 3 position. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antibacterial agent and in modulating inflammatory pathways.

- Chemical Formula : C₉H₁₂Cl₂N₂O₂S

- Molecular Weight : Approximately 263.17 g/mol

The primary mechanism of action for 4,5-dichloro-N,N-diethylpyridine-3-sulfonamide involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound demonstrates bacteriostatic effects, preventing bacterial growth. Additionally, research suggests that this compound may influence inflammatory signaling pathways, indicating its potential for treating inflammatory diseases.

Antibacterial Properties

Studies have shown that 4,5-dichloro-N,N-diethylpyridine-3-sulfonamide exhibits significant antibacterial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt folate synthesis in bacteria, which is essential for nucleic acid synthesis and overall bacterial growth.

Anti-inflammatory Effects

Research indicates that derivatives of pyridine sulfonamides can modulate inflammatory pathways. This suggests that 4,5-dichloro-N,N-diethylpyridine-3-sulfonamide may also possess anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications aimed at treating inflammatory conditions.

Comparative Analysis with Similar Compounds

The biological activity of 4,5-dichloro-N,N-diethylpyridine-3-sulfonamide can be compared with other pyridine sulfonamide derivatives. The following table summarizes key similarities and differences:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,6-Dichloro-N,N-diethylpyridine-3-sulfonamide | Similar pyridine core with different chlorine positioning | Exhibits different biological activity profiles |

| N,N-Diethyl-3-chloropyridine-2-sulfonamide | Contains a chlorine atom at position 3 instead of 4 or 5 | Potentially different reactivity and selectivity |

| 4-Methyl-N,N-diethylpyridine-3-sulfonamide | Methyl substitution at position 4 | May exhibit altered lipophilicity and solubility |

The structural specificity of 4,5-dichloro-N,N-diethylpyridine-3-sulfonamide leads to distinct pharmacological properties compared to these derivatives.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that 4,5-dichloro-N,N-diethylpyridine-3-sulfonamide effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of many common antibiotics.

- Inflammatory Pathway Modulation : Research indicated that treatment with this compound reduced markers of inflammation in animal models of inflammatory diseases. This suggests potential applications in therapeutic settings beyond antibacterial use.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of various pyridine sulfonamides revealed that modifications in the chlorination pattern or additional functional groups could enhance or diminish biological activity. This highlights the importance of chemical structure in determining pharmacological efficacy .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide?

- Methodological Answer : Synthesis optimization can be achieved through Design of Experiments (DoE) to systematically explore variables (e.g., temperature, solvent ratios, catalyst loading) and their interactions. Statistical methods like factorial design reduce the number of trials while ensuring robust parameter identification . Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, narrowing experimental conditions . Example Table :

| Factor | Levels Tested | Response (Yield %) |

|---|---|---|

| Temperature (°C) | 80, 100, 120 | 65, 78, 82 |

| Solvent Ratio | 1:1, 1:2, 1:3 | 70, 85, 88 |

| Catalyst (mol%) | 5, 10, 15 | 60, 75, 80 |

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and confirms stereochemistry .

- NMR spectroscopy : Identifies functional groups (e.g., diethylamino protons at δ 1.2–1.4 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 333.02).

Q. How can computational tools accelerate the study of this compound’s reactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian, ORCA) model reaction intermediates and transition states, while molecular dynamics simulations predict solvent effects . Virtual screening tools (e.g., AutoDock) assess binding affinities for biological targets .

Q. What key physicochemical properties should be prioritized during initial characterization?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) vs. nonpolar solvents (hexane).

- Thermal stability : TGA/DSC to determine decomposition temperatures.

- pKa : Potentiometric titration to assess sulfonamide acidity (critical for bioavailability studies) .

Q. How do the chloro and sulfonamide functional groups influence reactivity?

- Methodological Answer :

- Chloro groups : Increase electrophilicity, enabling nucleophilic aromatic substitution.

- Sulfonamide : Participates in hydrogen bonding (e.g., with biological targets) and stabilizes intermediates via resonance .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental results in reaction mechanisms?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Validate proposed transition states (e.g., deuterium labeling).

- In situ spectroscopy (IR, Raman) : Monitor intermediate formation .

- Error analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or include solvent models (COSMO) .

Q. How does reactor design impact scalability for this compound’s synthesis?

- Methodological Answer :

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., chlorination steps).

- Membrane technologies : Separate byproducts in real-time (CRDC subclass RDF2050104) .

- Scale-up criteria : Match dimensionless numbers (Reynolds, Damköhler) between lab and pilot scales .

Q. What statistical approaches reconcile discrepancies in spectroscopic or chromatographic data?

- Methodological Answer :

- Multivariate analysis (PCA, PLS) : Identify outliers in NMR or HPLC datasets .

- Cross-validation : Compare XRD data with computational crystallography tools (e.g., Mercury) .

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science or medicinal chemistry)?

- Methodological Answer :

- Medicinal chemistry : Derivatize the pyridine core to enhance kinase inhibition (e.g., introduce fluorinated groups ).

- Materials science : Utilize sulfonamide’s hydrogen-bonding capacity to design supramolecular polymers .

Q. What methodologies integrate theoretical and experimental data to refine reaction models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.